

Check Availability & Pricing

# AZD1940 CNS Side Effects in Humans: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD1940  |           |
| Cat. No.:            | B1665937 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the central nervous system (CNS) side effects of **AZD1940** observed in human clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide insights into the experimental assessment of this compound.

## **Frequently Asked Questions (FAQs)**

Q1: What were the most frequently reported CNS and related systemic side effects of **AZD1940** in human clinical trials?

A1: In a study involving patients undergoing third molar surgical removal, a single oral dose of 800 µg of **AZD1940** resulted in several adverse events. The most common were postural dizziness, nausea, hypotension, and headache.[1][2] These events were generally reported as mild to moderate in intensity.[1]

Q2: Did AZD1940 produce subjective psychoactive effects in humans?

A2: Yes, despite being designed as a peripherally acting cannabinoid agonist, **AZD1940** produced mild, dose-dependent subjective cannabinoid effects.[3][4][5] Clinical trial participants reported statistically significant increases in feelings of being "sedated" and "high" compared to placebo.[1][3]

Q3: How were the subjective CNS effects of AZD1940 quantitatively assessed in clinical trials?







A3: The subjective CNS effects of **AZD1940** were assessed using the Visual Analog Mood Scale (VAMS).[1][3] This scale allows participants to rate their feelings on a continuous line between two endpoints (e.g., "not at all high" to "extremely high"). The VAMS was used to measure feelings such as being 'stimulated', 'high', 'anxious', 'sedated', or 'down'.[3][5]

Q4: At what doses were the CNS side effects of **AZD1940** observed?

A4: CNS effects were observed at oral doses of 400  $\mu$ g and 800  $\mu$ g in healthy male volunteers. [3] The effects were found to be dose-dependent.[3][4] The 800  $\mu$ g dose was identified as the highest well-tolerated single dose in an earlier study.[1]

Q5: What was the intended mechanism of action for **AZD1940**, and why were CNS effects unexpected?

A5: **AZD1940** was developed as a peripherally selective cannabinoid agonist, targeting CB1 and CB2 receptors.[6] The intention was to provide pain relief without the psychoactive effects associated with central CB1 receptor activation.[4] Animal studies had suggested good peripheral selectivity.[6] However, in human clinical trials, the drug produced unexpected side effects associated with central cannabinoid activity, which ultimately contributed to the discontinuation of its development.[6]

## **Troubleshooting Guides**

Issue: Unexpected psychoactive or CNS-related adverse events observed in a preclinical or clinical study with a peripherally restricted cannabinoid agonist.

This guide provides a logical workflow to investigate and understand the potential causes of such unexpected effects.





Click to download full resolution via product page

**Caption:** Troubleshooting workflow for unexpected CNS side effects.



## **Data Summary**

Table 1: Frequency of Most Common Adverse Events with **AZD1940** (800 μg)

| Adverse Event      | Percentage of Subjects Reporting (%) |
|--------------------|--------------------------------------|
| Postural Dizziness | 80%                                  |
| Nausea             | 26%                                  |
| Hypotension        | 21%                                  |
| Headache           | 13%                                  |

Data from a study in patients undergoing lower third molar surgical removal.[1]

## **Experimental Protocols**

Assessment of Subjective Cannabinoid Effects using Visual Analog Mood Scale (VAMS)

This protocol outlines the methodology used in clinical trials to quantify the subjective CNS effects of **AZD1940**.

Objective: To measure subjective feelings that may be altered by a centrally acting drug.

#### Materials:

- Visual Analog Mood Scale (VAMS) questionnaires. These are typically 100 mm lines with descriptive anchors at each end (e.g., "Not at all sedated" to "Extremely sedated").
- A quiet, controlled environment for assessment.

#### Procedure:

- Baseline Assessment: Before administration of the study drug (AZD1940 or placebo),
  participants are asked to complete the VAMS to establish a baseline.
- Questionnaire Items: Participants rate their current state on several scales, including, but not limited to:



- "Stimulated"
- "High"
- "Anxious"
- "Sedated"
- "Down"[3][5]
- Post-Dosing Assessments: At specified time points after drug administration (e.g., up to 24 hours), participants complete the VAMS again.
- Data Collection: The distance from the "zero" end of the line to the participant's mark is measured in millimeters to provide a quantitative score (0-100) for each item.
- Data Analysis: The change from baseline in VAMS scores is calculated for each post-dosing time point. Statistical comparisons are then made between the AZD1940 and placebo groups to determine if there are significant drug-induced effects.



Click to download full resolution via product page

Caption: Experimental workflow for VAMS assessment.

## **Signaling Pathways**

Intended vs. Observed Activity of AZD1940

**AZD1940** was designed to act on peripheral cannabinoid receptors to achieve analgesia without CNS side effects. However, clinical findings indicated central activity. This diagram



illustrates the intended peripheral pathway versus the observed central effects.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on postoperative pain after lower third molar surgical removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal [scienceon.kisti.re.kr]



- 3. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THERAPEUTIC POTENTIAL AND SAFETY CONSIDERATIONS FOR THE CLINICAL USE OF SYNTHETIC CANNABINOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AZD-1940 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [AZD1940 CNS Side Effects in Humans: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#azd1940-cns-side-effects-in-humans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com